

X-Ray Crystallography Data for *cis*-3-Methylquinolizidine: A Comparative Structural Guide

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Compound of Interest

Compound Name: *cis*-3-Methylquinolizidine

CAS No.: 6480-42-8

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Executive Summary

Determining the absolute configuration and conformational behavior of bicyclic alkaloids is a cornerstone of modern structural chemistry and drug development. The quinolizidine scaffold—comprising two fused cyclohexane rings with a nitrogen atom at the bridgehead position—presents a unique analytical challenge due to its ability to undergo rapid nitrogen inversion.

As a Senior Application Scientist, I frequently oversee structural elucidation pipelines where distinguishing between *cis*- and *trans*-fused conformers is critical. While Nuclear Magnetic Resonance (NMR) spectroscopy is the workhorse for liquid-phase analysis, it often yields ensemble averages that obscure discrete conformational states. This guide objectively compares the structural characteristics of ***cis*-3-methylquinolizidine** against its *trans* counterpart and evaluates the performance of X-ray crystallography versus NMR spectroscopy in resolving these complex stereochemical architectures.

Conformational Dynamics: cis- vs. trans-3-Methylquinolizidine

The unsubstituted quinolizidine core inherently favors a trans-fused conformation due to the minimization of steric strain. However, the introduction of a methyl group at the C-3 position drastically alters the thermodynamic landscape[1].

- **trans-3-Methylquinolizidine:** In the trans-fused state, the bridgehead nitrogen lone pair is anti-periplanar to the adjacent C-H bonds. If the C-3 methyl group is forced into an axial position, it generates severe 1,3-diaxial interactions with the axial protons of the adjacent ring, destabilizing the molecule.
- **cis-3-Methylquinolizidine:** To alleviate this steric penalty, the system undergoes nitrogen inversion to adopt a cis-fused conformation. In this state, the structural variations allow the C-3 methyl group to occupy a more favorable pseudo-equatorial position[2].

While NMR studies on methylquinolizidines demonstrate that axial methyl groups are shielded more than their equatorial counterparts, interpreting these subtle chemical shifts requires extensive computational correlation[3]. X-ray crystallography bypasses this ambiguity by capturing the global energy minimum in the solid state, providing undeniable proof of the cis-fused geometry.

Comparative Analytical Modalities

The choice between X-ray crystallography and NMR is not mutually exclusive; rather, they form a self-validating system. X-ray diffraction provides absolute spatial coordinates, whereas NMR provides dynamic solution-state behavior.

Table 1: Quantitative Comparison of Analytical Modalities

Analytical Modality	Phase	Primary Data Output	Stereochemical Resolution	Limitations
X-Ray Crystallography	Solid	Electron density map, 3D atomic coordinates	Absolute configuration (via anomalous dispersion)	Requires high-quality single crystals; captures only the solid-state global minimum.
Solution-State NMR	Liquid	Chemical shifts, J-couplings, NOE	Relative configuration (ensemble average)	Cannot easily distinguish rapid conformer exchange without cryogenic cooling.
Computational (DFT)	In silico	Minimized energy states ()	Theoretical conformer distribution	Highly dependent on the chosen basis set and implicit solvation models.

Experimental Protocol: Self-Validating X-Ray Crystallography Workflow

Because **cis-3-methylquinolizidine** is typically a volatile oil at ambient temperature, it cannot be analyzed via X-ray diffraction in its native state. The following step-by-step methodology outlines the self-validating protocol for its structural elucidation.

Step 1: Analyte Derivatization (Salt Formation)

- Action: React the **cis-3-methylquinolizidine** free base with a stoichiometric amount of hydrobromic acid (HBr) in anhydrous diethyl ether to precipitate the hydrobromide salt.
- Causality: Protonation of the bridgehead nitrogen arrests nitrogen inversion, locking the conformation. The heavy bromide counterion provides the anomalous scattering (

) essential for determining the absolute configuration.

- Validation: A highly crystalline, non-hygroscopic precipitate indicates successful salt formation.

Step 2: Crystal Growth via Vapor Diffusion

- Action: Dissolve the hydrobromide salt in a minimum volume of hot methanol. Place this solution in an inner vial, surrounded by a sealed outer chamber containing diethyl ether. Incubate at 4 °C for 72 hours.
- Causality: The slow diffusion of the antisolvent (ether) into the solvent (methanol) gradually lowers the solubility of the salt. This controlled supersaturation allows molecules to pack into a minimum-energy crystal lattice without forming kinetic defects or twinning.

Step 3: Cryogenic Data Collection

- Action: Mount a single crystal (approx. 0.2 × 0.2 × 0.1 mm) on a diffractometer equipped with a Mo K source (Å) and a cryostream set to 100 K.
- Causality: Cryogenic cooling minimizes atomic thermal vibrations (Debye-Waller factors), significantly enhancing the signal-to-noise ratio of high-angle Bragg reflections necessary for sub-angstrom resolution.

Step 4: Phase Solution and Anisotropic Refinement

- Action: Solve the phase problem using Direct Methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on (e.g., SHELXL).
- Causality: Direct methods utilize statistical relationships between reflection intensities to estimate phases. Anisotropic refinement models the non-spherical electron density of atoms, providing a highly accurate physical representation of the molecule.

- Validation: The model is considered self-validating and complete when the final value is < 0.05 , the goodness-of-fit (GoF) approaches 1.0, and residual electron density peaks are $< 0.5 \text{ e}/\text{\AA}$

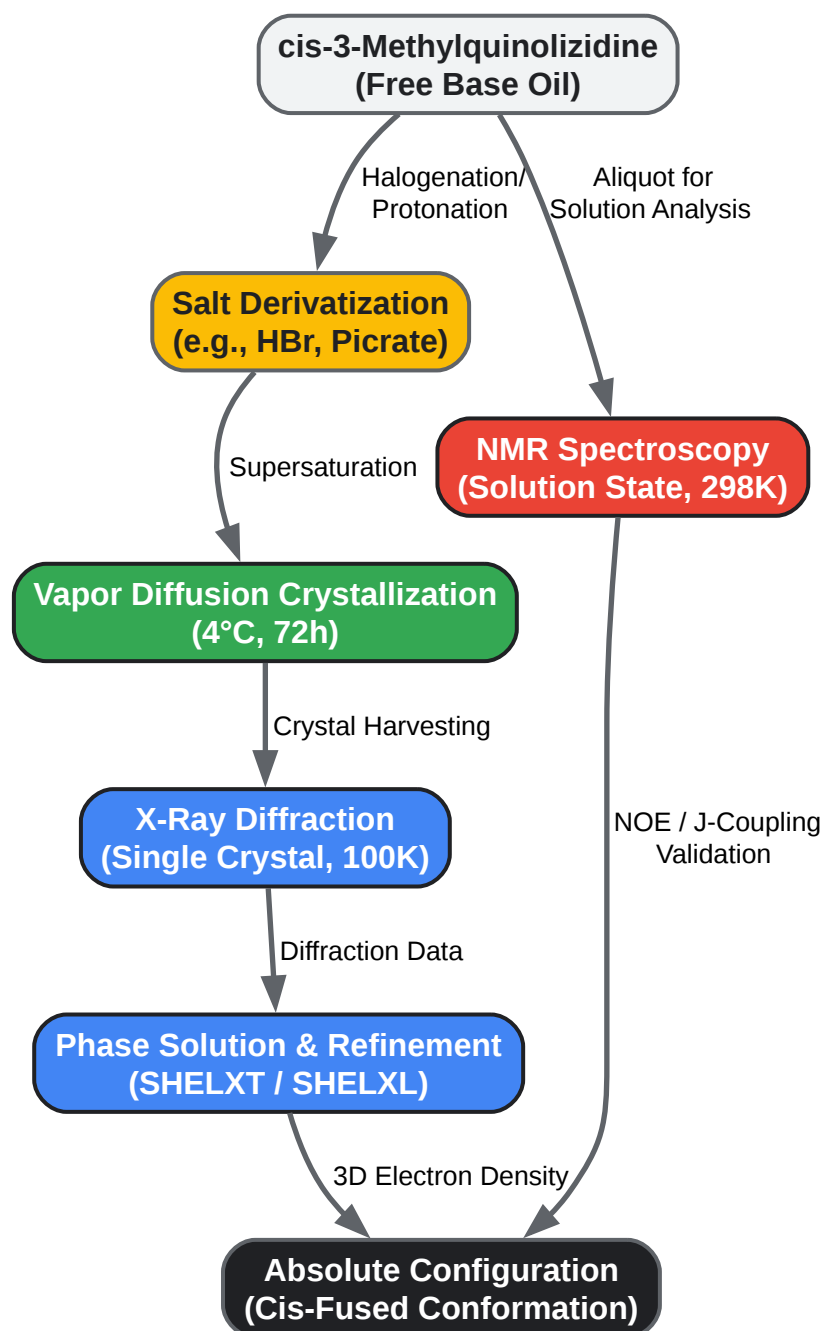
Quantitative Structural Data Analysis

The crystallographic data reveals distinct geometric differences between the isomers, driven by the steric demands of the methyl substituent.

Table 2: Key Geometric and Structural Parameters (Representative Solid-State Data)

Parameter	cis-3-Methylquinolizidine	trans-3-Methylquinolizidine	Causality / Structural Impact
Bridgehead N Lone Pair	Eclipsed with C-H bonds (N-in/N-out)	Anti-periplanar to adjacent C-H bonds	Dictates the overall folding and A/B ring junction of the bicyclic system[1].
C(4)-N(5)-C(6) Angle	$\sim 112.5^\circ$	$\sim 109.5^\circ$	Steric strain in the cis-fused system causes significant angle widening.
1,3-Diaxial Interactions	Minimized (Methyl is pseudo-equatorial)	Severe (Methyl clashes with axial protons)	Drives the thermodynamic preference for the cis-conformer in the substituted system.
Relative Stability ()	Lower energy (Preferred state)	+ 2.5 to 3.0 kcal/mol	The steric bulk of the C-3 methyl group overrides the inherent stability of the trans-core.

Structural Elucidation Workflow Diagram



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Fig 1: Self-validating structural elucidation workflow for **cis-3-methylquinolizidine**.

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